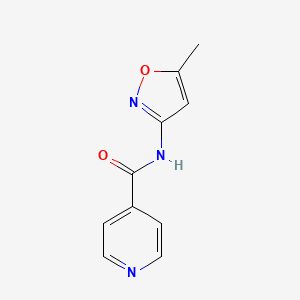

N-(5-methyl-3-isoxazolyl)isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(5-methyl-3-isoxazolyl)isonicotinamide” is a chemical compound with the molecular formula C6H8N2O2 . It has a molecular weight of 140.14 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of N-(5-methyl-3-isoxazolyl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides was achieved from readily available materials . The process involved the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux . This was followed by treatment with hydrazine hydrate in ethanol to furnish a hydrazide . The hydrazide was then condensed with aromatic aldehydes in methanol to furnish a series of compounds . These compounds, when treated with chloramine-T, underwent oxidative cyclization to give the final product .Molecular Structure Analysis

The molecular structure of “N-(5-methyl-3-isoxazolyl)isonicotinamide” consists of a central carbon atom surrounded by hydrogen, nitrogen, and oxygen atoms . The exact 3D structure can be viewed using specific software or online databases .Physical And Chemical Properties Analysis

“N-(5-methyl-3-isoxazolyl)isonicotinamide” has a density of 1.2±0.1 g/cm3, a boiling point of 344.4±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 58.8±3.0 kJ/mol and a flash point of 162.1±22.3 °C .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Crystal Structure

The compound’s structural elucidation reveals a dinuclear crystalline polymer: the silver complex of bidentate 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (Ag-SMX) in the presence of the secondary ligand pyrrolidine. Key findings include:

- Antibacterial Activity: The silver complex exhibits better inhibitory activities against gram-positive and gram-negative organisms compared to the free SMX ligand .

Pharmacological Applications

The compound’s inhibition properties have diverse pharmacological applications:

Nitrogen-Containing Heterocyclic Compounds

Given its oxazolyl moiety, this compound aligns with the synthesis of high nitrogen-containing heterocyclic compounds. Such compounds find applications in areas like propellants, explosives, pyrotechnics, and chemotherapy .

Antiviral Activity

While not directly studied for antiviral properties, related analogs (e.g., honokiol derivatives) have been explored. Consider investigating its potential antiviral entry activities .

Eigenschaften

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-6-9(13-15-7)12-10(14)8-2-4-11-5-3-8/h2-6H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNGHZGLISBTNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30966887 |

Source

|

| Record name | N-(5-Methyl-1,2-oxazol-3(2H)-ylidene)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide | |

CAS RN |

5246-84-4 |

Source

|

| Record name | N-(5-Methyl-1,2-oxazol-3(2H)-ylidene)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5878605.png)

![4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5878615.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide](/img/structure/B5878624.png)

![6-bromo-N'-[(5-chloro-2-thienyl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5878637.png)

![3,3'-[5-(4-methoxyphenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5878648.png)

![3,4-dimethoxy-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5878660.png)

![4-[(4-methylbenzyl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5878680.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B5878683.png)

![ethyl 2-[(2-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5878684.png)

![N-benzyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5878700.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide](/img/structure/B5878711.png)

![2-(3-chlorophenyl)-4-{[(2-furylmethyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5878712.png)